molecular formula C9H18O B13447508 2-Ethyl-4,6-dimethyltetrahydropyran

2-Ethyl-4,6-dimethyltetrahydropyran

Katalognummer: B13447508
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: SQLBRJZGYZKQDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4,6-dimethyltetrahydropyran is an organic compound belonging to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom in the ring. This particular compound is characterized by the presence of ethyl and methyl groups at specific positions on the tetrahydropyran ring, which influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethyltetrahydropyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-4,6-dimethyl-1,5-hexadiene with an acid catalyst can lead to the formation of the desired tetrahydropyran ring. Another method involves the use of ring-closing metathesis, where a diene precursor undergoes cyclization in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Industrial methods may also employ continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-4,6-dimethyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents such as bromine, chlorine, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4,6-dimethyltetrahydropyran has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 2-Ethyl-4,6-dimethyltetrahydropyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its effects are mediated through various biochemical pathways, depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2,2-Dimethyltetrahydropyran: A structurally related compound with similar reactivity but different substitution patterns.

    4,4-Dimethyltetrahydropyran: Another related compound with variations in the position of methyl groups.

Uniqueness: 2-Ethyl-4,6-dimethyltetrahydropyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups at the 2, 4, and 6 positions influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H18O

Molekulargewicht

142.24 g/mol

IUPAC-Name

2-ethyl-4,6-dimethyloxane

InChI

InChI=1S/C9H18O/c1-4-9-6-7(2)5-8(3)10-9/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

SQLBRJZGYZKQDY-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(CC(O1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.